Superior Semiquinone Stability
Pulse radiolysis studies demonstrate that methoxy‑substituted benzosemiquinone anion radicals (Q·⁻) exhibit enhanced stability compared to their methyl‑substituted and unsubstituted counterparts. The rate constant for semiquinone disproportionation (2k₁) was significantly lower for methoxy‑substituted radicals, indicating a higher kinetic stability [1].
| Evidence Dimension | Semiquinone disproportionation rate constant (2k₁) |
|---|---|
| Target Compound Data | Semiquinone of 2,3‑dimethoxyhydroquinone (methoxy‑substituted Q·⁻) |
| Comparator Or Baseline | Semiquinone of methyl‑substituted hydroquinone; Semiquinone of unsubstituted hydroquinone |
| Quantified Difference | Methoxy‑substituted Q·⁻ were 'visibly more stable' than non‑substituted and methyl‑substituted Q·⁻; 2k₁ was scarcely affected by methyl substitution |
| Conditions | 50 mM sodium phosphate buffer, pH 7.40, room temperature; one‑electron reduction using CO₂·⁻ |
Why This Matters
A more stable semiquinone intermediate correlates with a reduced propensity for initiating damaging radical chain reactions, a critical advantage in antioxidant formulations and electron‑transfer studies.
- [1] V. A. Roginsky, L. M. Pisarenko, W. Bors, C. Michel, M. Saran. Comparative pulse radiolysis studies of alkyl‑ and methoxy‑substituted semiquinones formed from quinones and hydroquinones. *J. Chem. Soc., Faraday Trans.* **1998**, *94*, 1835–1840. View Source
